2-Methylpentane-3-sulfonyl chloride
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Overview
Description
2-Methylpentane-3-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Preparation Methods
2-Methylpentane-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylpentane-3-sulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the sulfonic acid is heated with thionyl chloride to produce the sulfonyl chloride derivative . Another method involves the use of phosphorus pentachloride as a chlorinating agent .
Chemical Reactions Analysis
2-Methylpentane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various nucleophiles, resulting in the formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-Methylpentane-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpentane-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows it to modify biomolecules and other organic compounds, leading to changes in their chemical and physical properties .
Comparison with Similar Compounds
2-Methylpentane-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride group, they differ in their alkyl or aryl substituents. The presence of the 2-methylpentane group in this compound makes it unique and influences its reactivity and applications .
Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Ethanesulfonyl chloride
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl or aryl groups .
Properties
Molecular Formula |
C6H13ClO2S |
---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
2-methylpentane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3 |
InChI Key |
RSRIDXKOQSSNAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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